

3-Hydroxypyridine 1-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxypyridine 1-oxide**

Cat. No.: **B189473**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and possessing an N-oxide functional group, this compound exhibits a unique combination of physical and chemical properties. This technical guide provides an in-depth overview of **3-Hydroxypyridine 1-oxide**, covering its synthesis, key physical and chemical characteristics, spectral data, and potential biological relevance. The information is presented to support further research and application in the pharmaceutical and life sciences sectors.

Physical and Chemical Properties

The physical and chemical properties of **3-Hydroxypyridine 1-oxide** are summarized in the tables below, providing a consolidated resource for researchers.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ NO ₂	[1] [2]
Molecular Weight	111.10 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	190-192 °C	[2]
Solubility	Soluble in water	[2]
CAS Number	6602-28-4	[1] [2]
Calculated Property	Value	
LogP (Octanol-Water Partition Coefficient)	-0.61 (estimated)	
pKa	Not available	

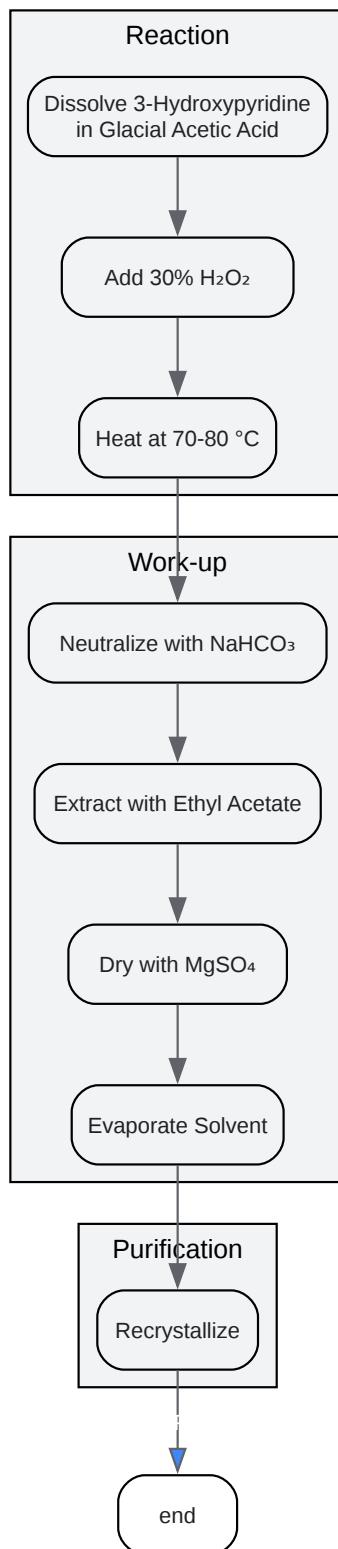
Synthesis

The primary route for the synthesis of **3-Hydroxypyridine 1-oxide** involves the N-oxidation of 3-hydroxypyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, a common and effective method utilizes a peroxy acid, such as peracetic acid.

Experimental Protocol: Synthesis of 3-Hydroxypyridine 1-oxide

Materials:

- 3-Hydroxypyridine
- Glacial acetic acid
- 30% Hydrogen peroxide
- Sodium bicarbonate


- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in glacial acetic acid.
- Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained between 70-80 °C.
- After the addition is complete, continue to heat the mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid and peracetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous solution multiple times with ethyl acetate.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- The crude **3-Hydroxypyridine 1-oxide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

The workflow for a typical synthesis is illustrated in the following diagram:

Synthesis Workflow of 3-Hydroxypyridine 1-oxide

[Click to download full resolution via product page](#)Caption: Synthesis Workflow of **3-Hydroxypyridine 1-oxide**.

Spectral Data

The structural characterization of **3-Hydroxypyridine 1-oxide** is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **3-Hydroxypyridine 1-oxide** are not readily available in the public domain, theoretical calculations and data from related pyridine N-oxide compounds provide expected chemical shift regions.[\[1\]](#)

- ^1H NMR: The proton signals are expected to be deshielded compared to 3-hydroxypyridine due to the electron-withdrawing effect of the N-oxide group. The aromatic protons would likely appear as multiplets in the range of δ 7.0-8.5 ppm. The hydroxyl proton signal would be broad and its position dependent on the solvent and concentration.
- ^{13}C NMR: The carbon signals of the pyridine ring are also expected to be shifted downfield.

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Hydroxypyridine 1-oxide** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Acquisition: Record ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxypyridine 1-oxide** would show characteristic absorption bands for the O-H, C-H, C=C, C-N, and N-O functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
C=C and C=N stretch (aromatic ring)	1400-1600
N-O stretch	1200-1300

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

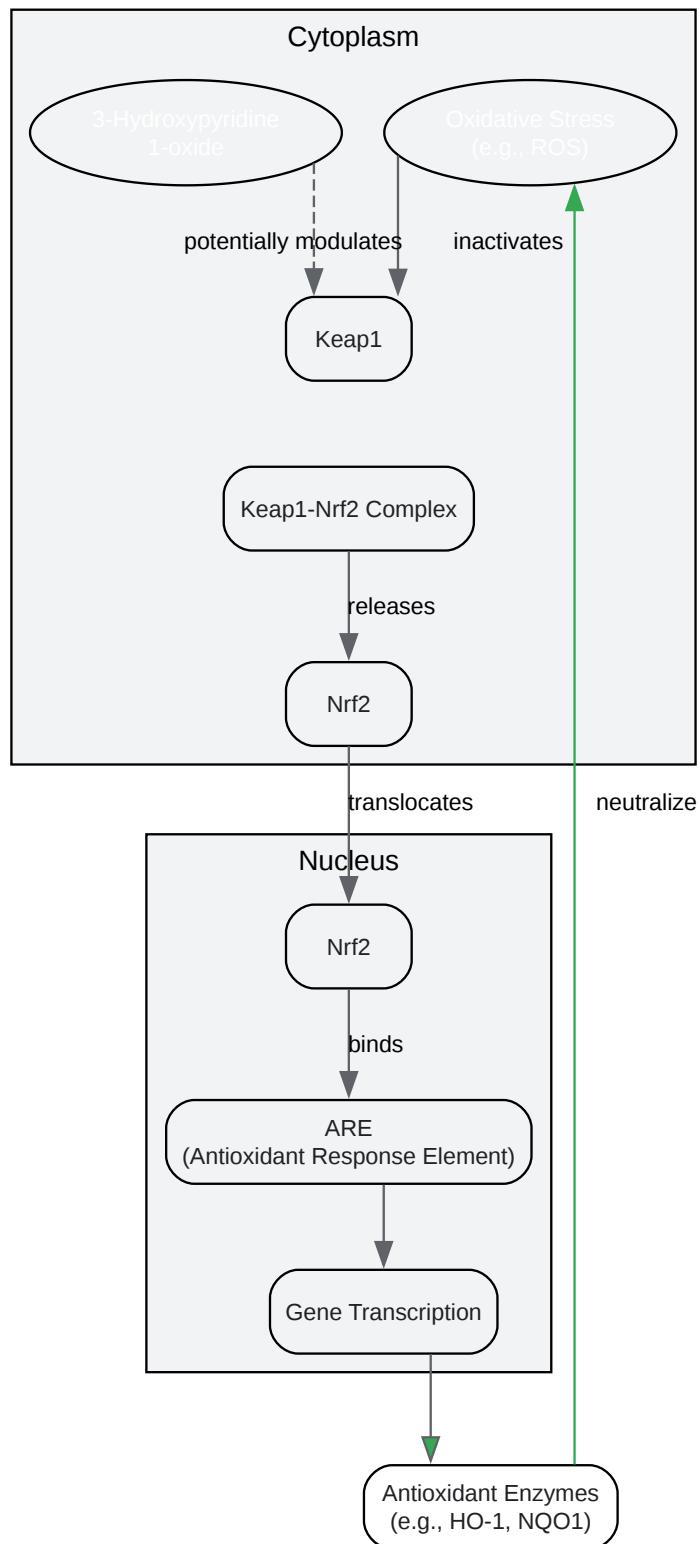
- Sample Preparation: Grind a small amount (1-2 mg) of **3-Hydroxypyridine 1-oxide** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **3-Hydroxypyridine 1-oxide** in a suitable solvent (e.g., ethanol or water) is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions of the aromatic system.

Experimental Protocol for UV-Vis Spectroscopy:

- Sample Preparation: Prepare a dilute solution of **3-Hydroxypyridine 1-oxide** in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Analysis: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 400 nm, using the pure solvent as a reference.


Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways of **3-Hydroxypyridine 1-oxide** are limited, derivatives of 3-hydroxypyridine have been investigated for their antioxidant properties. [3] It is plausible that **3-Hydroxypyridine 1-oxide** may also exhibit antioxidant activity.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

A hypothetical mechanism for the antioxidant activity of **3-Hydroxypyridine 1-oxide** could involve the modulation of the Keap1-Nrf2 pathway.

Hypothetical Antioxidant Signaling of 3-Hydroxypyridine 1-oxide

[Click to download full resolution via product page](#)**Caption: Hypothetical Antioxidant Signaling of 3-Hydroxypyridine 1-oxide.**

Conclusion

3-Hydroxypyridine 1-oxide is a compound with significant potential for applications in drug discovery and development, largely owing to its unique structural features. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an outline of the experimental procedures for its spectral characterization. While direct evidence for its involvement in specific signaling pathways is still emerging, its structural similarity to other bioactive 3-hydroxypyridine derivatives suggests that it may possess interesting pharmacological properties, such as antioxidant activity. Further research into the biological mechanisms of **3-Hydroxypyridine 1-oxide** is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cmst.eu [cmst.eu]
- 2. 3-羟基吡啶 N-氧化物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Hydroxypyridine 1-oxide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189473#3-hydroxypyridine-1-oxide-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com